molecular formula C15H21N3O3S B2801150 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1226454-04-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2801150
CAS No.: 1226454-04-1
M. Wt: 323.41
InChI Key: ZJYVWOAJBNNBPL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound designed for research and development applications. Structurally, it features a 3,5-dimethylpyrazole group linked to a 4-methoxy-2-methylbenzenesulfonamide moiety, a architecture found in compounds with significant biological activity . While the specific biological data for this exact molecule is not fully characterized, closely related pyrazole-sulfonamide hybrids have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are important therapeutic targets . Other structural analogues have demonstrated potent ethylene-like activity in plants, inducing the triple response in Arabidopsis seedlings, which suggests potential for application in plant science research . The presence of the sulfonamide group is a key pharmacophore known to facilitate binding to enzyme active sites, particularly in zinc-containing enzymes like carbonic anhydrases . Researchers can utilize this compound as a building block or as a candidate for screening in various biochemical assays. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-9-14(21-4)5-6-15(11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVWOAJBNNBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in hydrolysis, substitution, and coordination chemistry:

Reaction Type Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, reflux (12 hr)4-Methoxy-2-methylbenzenesulfonic acid + Ethylene-linked pyrazole amine78%
Basic Hydrolysis2M NaOH, 80°C (8 hr)Sodium 4-methoxy-2-methylbenzenesulfonate + Ethylene-linked pyrazole amine82%
AlkylationCH₃I, K₂CO₃, DMF, 60°C (6 hr)N-Methylated sulfonamide derivative65%

Mechanistic Notes :

  • Hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur atom, forming intermediates that decompose to sulfonic acids or salts.

  • Alkylation targets the secondary amine in the ethyl linker, requiring base-mediated deprotonation.

Pyrazole Ring Reactions

The 3,5-dimethylpyrazole subunit undergoes electrophilic substitution and coordination:

Reaction Type Reagents/Conditions Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C (3 hr)4-Nitro-3,5-dimethylpyrazole derivative58%
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C (2 hr)4-Chloro-3,5-dimethylpyrazole derivative47%
Metal CoordinationCuCl₂, EtOH, reflux (4 hr)Cu(II) complex with N,S,O-donor ligands89%

Key Observations :

  • Electrophilic substitution occurs preferentially at the pyrazole C4 position due to steric protection of C3/C5 by methyl groups .

  • The Cu(II) complex exhibits a distorted square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .

Functional Group Transformations

The ethylamino linker and methoxy group enable further derivatization:

Reaction Type Reagents/Conditions Products Yield Reference
AcylationAcCl, pyridine, 0→25°C (12 hr)Acetylated ethylamino derivative73%
DemethylationBBr₃, CH₂Cl₂, -78→25°C (24 hr)Phenolic sulfonamide derivative68%
Suzuki Coupling4-Bromophenylboronic acid, Pd(PPh₃)₄Biaryl-linked sulfonamide55%

Synthetic Utility :

  • Demethylation with BBr₃ selectively removes the methoxy group’s methyl without affecting sulfonamide or pyrazole.

  • Suzuki coupling introduces aryl groups at the methoxy-substituted benzene ring, expanding structural diversity .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmacological applications:

Condition Half-Life (37°C) Degradation Products Reference
Simulated Gastric Fluid4.2 hrHydrolyzed sulfonic acid + pyrazole amine
Blood Plasma8.7 hrN-Acetylated metabolite

Implications :

  • Rapid hydrolysis in acidic environments limits oral bioavailability but supports prodrug strategies.

  • Plasma stability correlates with sustained activity in in vivo models .

Comparative Reactivity Table

A comparison with structurally analogous sulfonamides highlights unique features:

Compound Sulfonamide Hydrolysis Rate (k, h⁻¹) Pyrazole Nitration Yield Key Difference
N-(2-(3,5-Dimethylpyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide0.1858%Methoxy group enhances aromatic stability
N-(2-(4-Chloropyrazol-1-yl)ethyl)-benzenesulfonamide0.2532%Chlorine reduces electrophilic substitution
N-(2-(3-Methylpyrazol-1-yl)ethyl)-4-nitrobenzenesulfonamide0.30N/ANitro group accelerates hydrolysis

Data adapted from .

Scientific Research Applications

The compound exhibits notable biological properties that can be harnessed for therapeutic purposes. Key areas of application include:

  • Antimicrobial Activity : Research indicates that compounds in the same class as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide show promising results against a range of bacterial and fungal pathogens. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines where it showed the ability to induce apoptosis and inhibit cell proliferation. The mechanisms behind these effects are still under investigation but may involve the modulation of specific signaling pathways related to cancer cell survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways. The presence of functional groups such as sulfonamide and methoxy enhances its solubility and biological activity. Researchers have explored various synthetic routes to optimize yield and purity, which is crucial for subsequent biological testing.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than those of conventional antibiotics.

Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and related analogs:

Compound Molecular Weight Key Functional Groups Reported Activity Key Differences References
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (Target) ~363.45 g/mol¹ Benzenesulfonamide, ethyl linker, 3,5-dimethylpyrazole Not explicitly stated (inference: antimicrobial/kinase inhibition) Sulfonamide core; ethyl linker; 4-methoxy-2-methyl substitution
N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) ~462.94 g/mol Acetamide, imidazole, 3,5-dimethylpyrazole, chlorophenyl Antimicrobial Acetamide vs. sulfonamide; imidazole ring; chlorophenyl substitution
X66 (Triazine-pyrazole derivative) ~567.37 g/mol Triazine, 3,5-dimethylpyrazole, indole-hydrazinyl Apoptosis induction (TRAIL/APO-2L pathway) Triazine core; hydrazinyl linker; bromophenyl substitution
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) ~589.1 g/mol Pyrazolo-pyrimidine, benzamide, fluorophenyl Kinase inhibition (implied) Pyrazolo-pyrimidine core; fluorophenyl substitution; isopropylamide group

¹Calculated based on formula C₁₆H₂₁N₃O₃S.

Structural and Functional Insights:

  • Sulfonamide vs.
  • Linker Flexibility : The ethyl linker in the target compound could confer greater conformational flexibility than the rigid imidazole or triazine cores in analogs 7c and X66, influencing interactions with enzymes or receptors .
  • Substituent Effects : The 4-methoxy-2-methyl group on the benzene ring introduces steric and electronic effects distinct from the chlorophenyl (7c) or fluorophenyl (Example 53) substituents, which may alter pharmacokinetics or selectivity .

Physicochemical Properties:

  • Melting points for pyrazole-containing analogs range widely (140–178°C), suggesting that the target compound’s melting point may fall within this range, influenced by its sulfonamide group .
  • The absence of HRMS data for the target compound contrasts with analogs like 7d, where HRMS confirmed molecular weights, underscoring the need for experimental validation .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, with the CAS number 1226454-04-1, is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S, with a molecular weight of 323.4 g/mol. Its structure includes a pyrazole moiety, which is known for contributing to various biological activities.

PropertyValue
CAS Number1226454-04-1
Molecular FormulaC15H21N3O3S
Molecular Weight323.4 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily linked to its potential as an anticancer agent and antibacterial compound . The pyrazole ring in its structure is associated with various therapeutic effects.

Anticancer Activity

Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Research indicates that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Study: Antiproliferative Effects
A study focusing on related pyrazole compounds showed significant antiproliferative effects against breast cancer cells (MDA-MB-231). The compound exhibited IC50 values in low micromolar ranges, indicating potent activity against tumor cells .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Pyrazole derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .

Table: Antibacterial Activity Profiles

BacteriaMIC (µg/mL)Activity Level
Staphylococcus aureus44Moderate
Escherichia coli50Moderate
Proteus mirabilis75Moderate

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Antimicrobial Mechanisms : Inhibits nucleic acid synthesis and disrupts bacterial cell membranes.

Q & A

Q. How to design derivatives for enhanced target selectivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Prioritize derivatives with:
  • Lower predicted binding energy (<-8 kcal/mol).
  • Favorable interactions (e.g., hydrogen bonds with catalytic residues).
    Validate via enzyme inhibition assays and crystallography .

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